molecular formula C7H4Cl2F2O B14035830 1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene

1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14035830
M. Wt: 213.01 g/mol
InChI Key: FWSQERULAUGNJD-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a fluoromethoxy (-OCH₂F) group at position 2. Its molecular formula is C₇H₃Cl₂F₂O, with a molecular weight of 227.00 g/mol. The fluoromethoxy substituent introduces both steric and electronic effects, influencing reactivity and physicochemical properties such as lipophilicity and solubility. This compound is of interest in agrochemical and pharmaceutical research due to the strategic placement of halogens and the fluorinated alkoxy group, which are common in bioactive molecules .

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

1,3-dichloro-5-fluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,3H2

InChI Key

FWSQERULAUGNJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCF)Cl)F

Origin of Product

United States

Preparation Methods

Halogenation and Nitration of Benzene Derivatives

A common precursor is 1,3-dichloro-5-fluoro-2-nitrobenzene or related halogenated nitrobenzenes. Halogenation is achieved using bromine or chlorine in the presence of catalysts or acids, often in glacial acetic acid or sulfuric acid media. For example, bromination of 2,4-dichloro-5-fluoronitrobenzene in glacial acetic acid with bromine and potassium bromate at 40 °C yields 3-bromo-2,4-dichloro-5-fluoronitrobenzene with high yield (91.9%) after filtration and drying.

Reduction of Nitro Group to Amino Group

Reduction of the nitro group to an amine is typically performed using zinc dust and ammonium formate in methanol-water mixtures at ambient temperature (~20 °C). This method provides high yields of the corresponding dichloro-fluoro-aminobenzene intermediates. The reaction mixture is filtered through diatomaceous earth, concentrated, and extracted with ethyl acetate to isolate the product.

Step Reagents/Conditions Yield Notes
Nitro reduction Zinc dust, ammonium formate, methanol, water, 20 °C, 1 h High (e.g., 56.4 g from 71.4 g starting material) Filtration through diatomaceous earth; no further purification needed

Introduction of Fluoromethoxy Group

The fluoromethoxy substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen or nitro) with fluoromethoxide or by fluorination of a methoxy precursor. According to European patent EP0092627B1, the use of anhydrous hydrofluoric acid and boron trifluoride under pressure (6-20 bars) and temperature (-20 °C to 150 °C) facilitates the formation of di- or trifluoromethoxybenzene derivatives. Hydrolysis follows in acidic or basic medium to yield the desired fluorinated ether.

Step Reagents/Conditions Pressure Temperature Notes
Fluoromethoxylation Anhydrous hydrofluoric acid, boron trifluoride 6-20 bars -20 °C to 150 °C Hydrolysis in acid/base medium; crude mixture used directly

Alternative Synthetic Routes via Methoxylation and Fluorination

In some processes, methoxylation of halogenated nitrobenzene derivatives precedes fluorination. For example, 2,4-dichloro-5-fluoro-3-methoxynitrobenzene is prepared by methoxylation of brominated precursors, followed by reduction and fluorination steps.

Comparative Data Table of Preparation Steps

Preparation Step Starting Material Reagents & Conditions Yield / Purity Key Observations
Halogenation of nitrobenzene 2,4-dichloro-5-fluoronitrobenzene Bromine, potassium bromate, glacial acetic acid, 40 °C, 8 h 91.9% High selectivity for 3-bromo derivative
Nitro reduction 1,3-dichloro-2-fluoro-5-nitrobenzene Zinc dust, ammonium formate, methanol/water, 20 °C, 1 h High (e.g., 56.4 g from 71.4 g) Efficient reduction without purification
Fluoromethoxylation Di- or trihalomethoxybenzene intermediates Anhydrous HF, BF3, 6-20 bar, -20 to 150 °C, hydrolysis Not quantified Pressure and anhydrous conditions critical; hydrolysis step essential
Methoxylation of brominated intermediates 3-bromo-2,4-dichloro-5-fluoronitrobenzene Methoxylation reagents (not detailed) Not quantified Intermediate for further fluorination

Research Findings and Practical Considerations

  • Reagent Purity and Anhydrous Conditions: The use of anhydrous hydrofluoric acid and boron trifluoride is emphasized to avoid side reactions and reagent consumption. Water presence leads to formation of undesired species, reducing efficiency.

  • Reaction Pressure and Temperature: Optimal pressure range (6-20 bars) and temperature (-20 °C to 150 °C) balance reaction rate and selectivity without compromising safety or yield.

  • Reduction Techniques: Zinc dust with ammonium formate in methanol-water is a mild, effective method for nitro group reduction, avoiding harsher conditions and facilitating easy workup.

  • Purification: Many intermediates are used crude or with minimal purification, highlighting the efficiency of the synthetic routes and the stability of intermediates.

  • Environmental and Safety Notes: Handling of hydrofluoric acid and boron trifluoride requires strict safety protocols due to toxicity and corrosiveness. Reaction vessels must withstand pressure and corrosive media.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and fluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene (CID 71669405)
  • Structure : Positions 1 and 3: Cl; Position 5: F; Position 2: -OCF₃.
  • Molecular Formula : C₇H₂Cl₂F₄O.
  • Key Differences: The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than fluoromethoxy (-OCH₂F), reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but may increase susceptibility to nucleophilic attack.
1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene (CAS 1805026-77-0)
  • Structure : Position 1: Cl; Positions 3 and 4: F; Position 2: -OCH₂F.
  • Molecular Formula : C₇H₃ClF₃O.
  • Key Differences :
    • The fluorine at position 4 creates a meta-para relationship with the chlorine (position 1), altering electronic distribution. This may affect regioselectivity in further functionalization.
    • Reduced steric hindrance compared to the target compound, as it lacks a chlorine at position 3 .

Functional Group Variations and Reactivity

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS 945557-06-2)
  • Structure : Position 5: Br; Position 2: -CF₂H; Position 1: F; Position 3: -OCH₃.
  • Molecular Formula : C₈H₆BrF₃O.
  • The difluoromethyl (-CF₂H) group is less electron-withdrawing than fluoromethoxy, leading to a more electron-rich aromatic system. This could favor electrophilic substitution at position 4 or 6 .
2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene (CAS 214774-60-4)
  • Structure : Positions 2 and 4: Cl; Position 3: -CCl₂; Position 5: -CCl₃; Position 1: F.
  • Molecular Formula : C₈H₂Cl₇F.
  • Key Differences :
    • High chlorine content increases molecular weight (343.27 g/mol) and may reduce solubility in polar solvents.
    • The trichloromethyl (-CCl₃) group is strongly deactivating, making the ring highly resistant to electrophilic reactions. This contrasts with the fluoromethoxy group in the target compound, which allows moderate reactivity .
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6)
  • Structure: Positions 1 and 3: F; Position 5: -NO₂; Position 2: -OCF₃.
  • Molecular Formula: C₇H₂F₅NO₃.
  • Key Differences: The nitro (-NO₂) group at position 5 is a strong electron-withdrawing substituent, significantly lowering the ring’s electron density. This could hinder reactions like Friedel-Crafts alkylation, which are feasible in the target compound under specific conditions. Nitro groups are often associated with mutagenicity, raising toxicity concerns compared to halogens .

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